3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid
Overview
Description
3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid is a chemical compound with the molecular formula C10H8ClNO2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Mechanism of Action
Target of Action
The primary target of 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid is the Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family, which plays a crucial role in numerous biological processes, including gene expression, cell cycle progression, and developmental events .
Mode of Action
The compound binds to the zinc-finger ubiquitin-binding domain (Zf-UBD) of HDAC6 . This interaction competes with ubiquitin binding, thereby inhibiting the function of HDAC6 . The crystal structure of the compound bound in the ubiquitin binding pocket of the HDAC6 zinc-finger domain has been determined .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific context of its use. Given its mode of action, it is likely that the compound could influence gene expression and cell cycle progression by inhibiting HDAC6 .
Biochemical Analysis
Biochemical Properties
The compound 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid has been found to bind in the ubiquitin binding pocket of the HDAC6 zinc-finger domain . This suggests that it may interact with enzymes and proteins involved in ubiquitin signaling pathways.
Cellular Effects
Its binding to the HDAC6 zinc-finger domain suggests that it may influence cell function by modulating ubiquitin signaling pathways .
Molecular Mechanism
Its binding to the HDAC6 zinc-finger domain suggests that it may exert its effects at the molecular level by interacting with ubiquitin signaling pathways .
Properties
IUPAC Name |
3-(5-chloro-1,3-benzothiazol-2-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-6-1-2-8-7(5-6)12-9(15-8)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBLVHSXXWQLDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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